sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate
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Overview
Description
Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate is an organic sodium salt with the molecular formula C5H7NaO3. This compound is characterized by the presence of an ethoxy group and a keto-enolate structure, which imparts unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate typically involves the reaction of ethyl acetoacetate with sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
C4H6O3+NaOEt→C5H7NaO3+EtOH
- C4H6O3 is ethyl acetoacetate
- NaOEt is sodium ethoxide
- C5H7NaO3 is this compound
- EtOH is ethanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically conducted at elevated temperatures to accelerate the reaction rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enolate intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile or electrophile in chemical reactions. The enolate structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Sodium ethoxide (NaOEt)
- Ethyl acetoacetate (C4H6O3)
- Sodium acetate (NaOAc)
Uniqueness
Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate is unique due to its keto-enolate structure, which imparts distinct reactivity compared to other sodium salts. This structure allows it to participate in a wider range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,7H,2H2,1H3;/q;+1/p-1/b5-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYWRXWJSVBLI-WGCWOXMQSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C=O)/[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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